Wilforidine

Phytochemistry Natural product sourcing Alkaloid quantification

Wilforidine (CAS 98618-76-9) is a dihydroagarofuran sesquiterpenoid pyridine alkaloid with molecular formula C₃₆H₄₅NO₁₈ and a molecular weight of 779.7 g/mol, originally isolated and structurally elucidated from Tripterygium wilfordii Hook. f.

Molecular Formula C36H45NO18
Molecular Weight 779.7 g/mol
Cat. No. B1258012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWilforidine
Synonymswilforidine
Molecular FormulaC36H45NO18
Molecular Weight779.7 g/mol
Structural Identifiers
SMILESCC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C)C(O4)(COC(=O)C5=C(CCC(C(=O)O3)(C)O)N=CC=C5)C)OC(=O)C)(C)O)O)OC(=O)C
InChIInChI=1S/C36H45NO18/c1-16(38)48-15-35-28(52-19(4)41)24(43)27-34(8,47)36(35)26(51-18(3)40)23(25(50-17(2)39)29(35)53-20(5)42)33(7,55-36)14-49-30(44)21-10-9-13-37-22(21)11-12-32(6,46)31(45)54-27/h9-10,13,23-29,43,46-47H,11-12,14-15H2,1-8H3/t23-,24+,25-,26-,27+,28+,29-,32?,33+,34+,35+,36+/m1/s1
InChIKeyYISOUQSWAUFAAP-YIUQJZNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Wilforidine Procurement Guide: Identity, Source, and Pharmacopeial Classification of a Tripterygium wilfordii Sesquiterpene Pyridine Alkaloid


Wilforidine (CAS 98618-76-9) is a dihydroagarofuran sesquiterpenoid pyridine alkaloid with molecular formula C₃₆H₄₅NO₁₈ and a molecular weight of 779.7 g/mol, originally isolated and structurally elucidated from Tripterygium wilfordii Hook. f. (Celastraceae) [1]. It belongs to the sesquiterpene pyridine alkaloid subclass, characterized by a highly oxygenated C₁₅ terpenoid core linked to a pyridine ring system, and is one of over 160 alkaloids identified in this species [2]. Wilforidine is annotated as a plant metabolite and human xenobiotic metabolite, and is indexed as an immunologic factor in the MeSH supplementary concept database [1]. Its structural complexity—featuring multiple acetate ester groups, a macrocyclic lactone, and a nicotinoyl ester moiety—distinguishes it from the more abundant co-occurring alkaloids such as wilforine, wilforgine, and wilfordine [2].

Why Wilforidine Cannot Be Replaced by Wilforine, Euonine, or Other Tripterygium Alkaloids in Research Procurement


Within the Tripterygium wilfordii alkaloid family, individual sesquiterpene pyridine alkaloids exhibit distinct pharmacological target profiles despite sharing a common dihydroagarofuran core. Wilforidine demonstrates a unique immunological signature—specifically, inhibition of B-cell function and suppression of peripheral blood mononuclear cell (PBMC) proliferation in systemic lupus erythematosus (SLE) patients [1]—that is not replicated by its closest structural congeners. By contrast, euonine acts primarily on humoral-mediated immunity via hemolytic reaction pathways, while wilforine targets both B- and T-cell compartments with a different potency spectrum [1]. Furthermore, wilforidine is the least abundant of the four principal sesquiterpene alkaloids in T. wilfordii root, present at only 4 mg/100g versus 78.3 mg/100g for wilforine [2], creating a supply-chain asymmetry that makes wilforidine the limiting reagent in any multi-alkaloid comparative study. Substituting a more abundant congener would alter both the pharmacological readout and the analytical benchmark, invalidating studies that require wilforidine as a specific chemical entity for target engagement, quality control, or pharmacokinetic profiling [1].

Wilforidine Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Analogs for Procurement Decision-Making


Natural Abundance Deficit in Tripterygium wilfordii Root: Wilforidine vs. Wilforine, Wilforgine, and Wilfordine

Wilforidine is the least abundant of the four principal sesquiterpene pyridine alkaloids in T. wilfordii root, present at only 4 mg/100g dry weight. This represents a 19.6-fold lower concentration than wilforine (78.3 mg/100g), an 11.9-fold lower concentration than wilforgine (47.5 mg/100g), and a 6.6-fold lower concentration than wilfordine (26.5 mg/100g). The four alkaloids together constitute approximately 1.6% total alkaloid content, with wilforidine accounting for only ~2.6% of this total alkaloid fraction [1]. This scarcity directly impacts procurement cost, lead time, and the technical challenge of isolating sufficient quantities for replicate studies.

Phytochemistry Natural product sourcing Alkaloid quantification

Solid-Phase Extraction Recovery in Human Plasma: Wilforidine vs. Euonine by HPLC-APCI-MS

In a validated HPLC-APCI-MS method for simultaneous determination of euonine and wilforidine in human plasma, wilforidine demonstrated a narrower and higher-minimum recovery range (92.0–97.5%) compared to euonine (85.4–101.0%) using Oasis® mixed-mode cation-exchange (MCX) solid-phase extraction. The limit of quantification (LOQ) was identical for both compounds at 0.5 μg/L, with calibration linearity exceeding r > 0.9990 over the range 0.5–100.0 μg/L. Intra-day precision (RSD < 8.7%) and inter-day precision (RSD < 12.9%) were reported for the combined method. [1]

Bioanalytical method validation Pharmacokinetics Clinical TDM

Patent-Enabled High-Purity Preparation: Wilforidine and Euonine at >97% via Preparative HPLC

Chinese patent CN102643281A discloses a method for preparing high-content euonine and wilforidine from chloroform waste liquor remaining after triptolide extraction. The method employs diethyl ether extraction, low-alcohol recrystallization, and reversed-phase HPLC semi-preparative chromatography with ultraviolet online detection, achieving purity exceeding 97.0% for both wilforidine and euonine [1]. This represents a purity improvement over conventional liquid-liquid extraction combined with column chromatography methods, which typically yield alkaloid content of approximately 95% or lower and are insufficient for use as pharmaceutical reference standards [1].

Process chemistry Reference standard preparation Natural product purification

Differential Immunological Target Profile: B-Cell/PBMC Inhibition vs. Humoral Immunity Suppression

Wilforidine's immunological mechanism is distinguished from its co-occurring congener euonine at the level of cellular targeting. Wilforidine inhibits B-cell function and suppresses peripheral blood mononuclear cell (PBMC) proliferation in systemic lupus erythematosus (SLE) patients, as reported by Yu et al. (1999) [1][2]. In contrast, euonine exhibits marked depressant effects on humoral-mediated immunity using hemolytic reactions as the index, and additionally demonstrates antifeedant activity against Spodoptera littoralis [1]. Quantitative IC₅₀ values for wilforidine's B-cell inhibition are not publicly available in indexed literature as of 2026, and a 2014 review explicitly notes that the pharmacology and toxicology of wilforidine require further study [3]. This differentiation is therefore based on distinct qualitative immunological endpoints rather than potency comparisons.

Immunopharmacology Autoimmune disease Lupus

Absence from Carboxylesterase Inhibition Panel: Implied Lower Herb-Drug Interaction Risk vs. Celastrol

A 2024 study evaluating the inhibitory effects of six major Tripterygium wilfordii constituents on human carboxylesterases CES1 and CES2 tested celastrol, triptolide, triptonide, wilforlide A, wilforgine, and wilforine—but did not include wilforidine in the panel [1]. Among the tested compounds, only celastrol exhibited strong inhibition of both CES1 (97.45% inhibition, IC₅₀ = 9.95 μmol·L⁻¹) and CES2 (95.62% inhibition, IC₅₀ = 4.02 μmol·L⁻¹), with non-competitive inhibition kinetics and Ki values of 5.10 and 10.55 μmol·L⁻¹, respectively [1]. The absence of wilforidine from this CES inhibition panel, combined with the explicit statement in the 2014 review that its pharmacology and toxicology remain under-studied [2], means no CES-mediated herb-drug interaction risk can currently be attributed to wilforidine. This contrasts sharply with celastrol, for which clinically significant HDIs with CES-hydrolyzed drugs (e.g., oseltamivir, irinotecan) are predicted based on in vitro-in vivo extrapolation [1].

Drug metabolism Herb-drug interactions CES1/CES2 inhibition

Wilforidine Application Scenarios: Evidence-Backed Research and Industrial Use Cases for Procurement Justification


Analytical Reference Standard for Tripterygium wilfordii Quality Control and Fingerprinting

Wilforidine's validated HPLC-APCI-MS method (LOQ 0.5 μg/L, recovery 92.0–97.5% from human plasma) and the availability of >97% pure material via the patented preparative HPLC route [1][2] make it suitable as a chromatographic reference standard for T. wilfordii extract fingerprinting. Given its low natural abundance (4 mg/100g), wilforidine serves as a limiting-component marker: its presence and quantification in a botanical extract confirms adequate representation of the full alkaloid profile. Procurement of high-purity wilforidine is justified for analytical laboratories performing identity, purity, and potency testing of T. wilfordii-based traditional Chinese medicine preparations, where omission of this minor alkaloid would compromise the completeness of the chemical fingerprint.

B-Cell-Selective Immunopharmacology Research in Systemic Lupus Erythematosus Models

Wilforidine is one of the few T. wilfordii alkaloids with documented B-cell-specific inhibitory activity in SLE patient-derived PBMCs, as established by Yu et al. (1999) [3]. This immunological target profile distinguishes it from euonine (humoral immunity via hemolytic reactions) and wilforine (dual B/T-cell activity). For academic or pharmaceutical research programs investigating B-cell-directed immunomodulation in lupus, wilforidine offers a unique pharmacological tool compound within the T. wilfordii alkaloid family. Investigators should note that quantitative IC₅₀ data are not publicly available and that a 2014 review explicitly calls for further pharmacological and toxicological characterization, meaning procurement should be paired with plans for in-house dose-response profiling.

Low Herb-Drug Interaction Risk Compound for in Vivo Pharmacology Studies

Unlike celastrol—which strongly inhibits both CES1 (97.45%, IC₅₀ 9.95 μmol·L⁻¹) and CES2 (95.62%, IC₅₀ 4.02 μmol·L⁻¹) and carries predicted clinical herb-drug interaction risk with CES-metabolized drugs—wilforidine has not been characterized for CES inhibition [1]. The structurally related alkaloids wilforgine and wilforine showed no significant CES1 or CES2 inhibition, suggesting that the sesquiterpene pyridine alkaloid subclass may generally lack this liability. For in vivo studies requiring co-administration with CES-substrate drugs (e.g., oseltamivir, irinotecan, methylphenidate), wilforidine may therefore be the preferred T. wilfordii alkaloid when minimizing metabolic drug interaction confounding is critical. Researchers should verify this assumption experimentally.

Pharmacokinetic Method Development and Clinical TDM Assay Validation

Two independently validated LC-MS methods exist for wilforidine quantification in human plasma: the dual-analyte HPLC-APCI-MS method covering both wilforidine and euonine (Cai et al., 2013, LOQ 0.5 μg/L, recovery 92.0–97.5%) [1], and the single-analyte LC-APCI-MS/MS method (Shen et al., 2013, LOQ 0.5 μg/L, recovery 88.0–96.0%, transitions m/z 780 → 684). These well-characterized analytical protocols position wilforidine as a tractable analyte for therapeutic drug monitoring (TDM) method development in rheumatoid arthritis patients receiving T. wilfordii preparations. Procurement is justified for clinical pharmacology laboratories establishing or cross-validating wilforidine plasma assays, where the availability of two orthogonal published methods provides a robust starting point for method transfer.

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